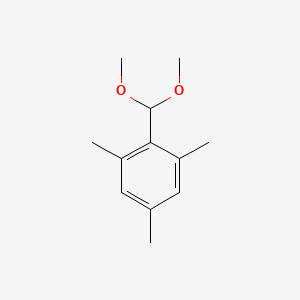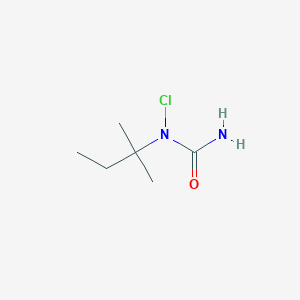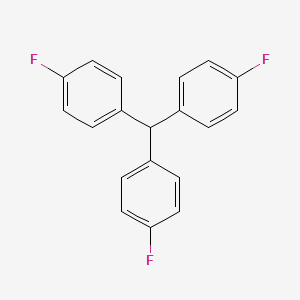
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate is an organic compound with the molecular formula C10H18O6 It is a derivative of propanedioic acid and is characterized by the presence of two methoxy groups and a methyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Propanedioic acid+2Methanol→Dimethyl propanedioate+2Water
In an industrial setting, the reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release methanol and propanedioic acid, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can affect its binding to enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the methoxy and methyl groups.
Diethyl malonate: An ester of propanedioic acid with ethyl groups instead of methoxy groups.
Methyl propanedioate: Contains only one methoxy group.
Uniqueness
Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to other esters of propanedioic acid. These structural features make it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
63646-67-3 |
|---|---|
Molekularformel |
C11H20O6 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
dimethyl 2-(1,1-dimethoxy-2-methylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C11H20O6/c1-11(2,10(16-5)17-6)7(8(12)14-3)9(13)15-4/h7,10H,1-6H3 |
InChI-Schlüssel |
CSNATMIOTXWDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(=O)OC)C(=O)OC)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)

![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)

![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)

![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)
